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Compound of Interest

Compound Name: 2-Bromo-4-fluorocinnamic acid
CAS No.: 1878132-37-6; 289038-17-1
Cat. No.: B2973421
Get Quote
. J

Technical Guide: 2-Bromo-4-fluorocinnamic Acid
Executive Summary

2-Bromo-4-fluorocinnamic acid is a di-halogenated derivative of cinnamic acid characterized
by an electron-withdrawing fluorine atom at the para position and a reactive bromine handle at
the ortho position of the phenyl ring. This specific substitution pattern makes it an invaluable
scaffold for structure-activity relationship (SAR) studies, particularly in the development of anti-
inflammatory agents, kinase inhibitors, and Michael acceptor-based covalent drugs. Its dual
functionality allows for orthogonal functionalization via Palladium-catalyzed cross-coupling (at
the Br site) and amide/ester formation (at the COOH site).

Chemical Identity & Identifiers

Critical Isomer Warning: Researchers frequently confuse this compound with its isomer, 4-
Bromo-2-fluorocinnamic acid (CAS 149947-19-3). Ensure the bromine is at the C2 position and
fluorine at C4 relative to the acrylic acid moiety.
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Identifier Value

Chemical Name 2-Bromo-4-fluorocinnamic acid

(2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic

IUPAC Name acid

CAS Number 289038-17-1

Molecular Formula CoHeBrFO2

Molecular Weight 245.05 g/mol

MDL Number MFCD00672926

SMILES OC(=0)/C=C/C1=C(Br)C=C(F)C=C1
INChl Key KCEJGSKYYLDTNE-DUXPYHPUSA-N

Physicochemical Profile

Understanding the physical state and solubility profile is essential for assay development and
formulation.

Physical State: Solid (typically white to pale yellow crystalline powder).

Solubility:

o High: DMSO, Methanol, Ethanol, DMF.

o Low/Insoluble: Water (requires pH adjustment > 7.5 for dissolution as a salt).

pKa: Predicted ~4.2 (Carboxylic acid).

LogP: ~2.7 (Moderate lipophilicity, suitable for cell-permeable lead fragments).

Synthetic Pathways & Experimental Protocol

The most robust industrial and laboratory-scale synthesis involves the Knoevenagel
Condensation of 2-bromo-4-fluorobenzaldehyde with malonic acid. This route is preferred over
the Heck reaction for this specific substrate due to higher yields and cost-effectiveness.
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Reaction Logic

o Activation: The pyridine acts as a base to deprotonate the malonic acid methylene group.
o Condensation: The resulting enolate attacks the carbonyl carbon of the aldehyde.

o Decarboxylation: Heating facilitates the loss of COz, driving the equilibrium toward the stable
trans-cinnamic acid product.

Visual Workflow (DOT Diagram)

2-Bromo-4-fluorobenzaldehyde
(CAS 59142-68-6)

Reflux (80-100°C)
Decarboxylation (-COz)

2-Bromo-4-fluorocinnamic acid

Acidification (HCI)
Precipitation (Solid Precipitate)

pitat

Click to download full resolution via product page

Caption: Knoevenagel condensation pathway for the synthesis of 2-Bromo-4-fluorocinnamic
acid.

Detailed Protocol (Bench Scale)

Note: Perform all steps in a fume hood.

Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-4-fluorobenzaldehyde (10 mmol,
2.03 g) in pyridine (20 mL).

Addition: Add malonic acid (15 mmol, 1.56 g) and a catalytic amount of piperidine (0.5 mL).

Reaction: Fit the flask with a reflux condenser and heat to 80—100°C for 4—6 hours. Monitor
by TLC (loss of aldehyde spot).

Workup:
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o Cool the reaction mixture to room temperature.

o Pour the mixture into ice-cold water (100 mL) containing concentrated HCI (25 mL) to
neutralize the pyridine and precipitate the free acid.

o Stir vigorously for 30 minutes.
 Purification:
o Filter the white precipitate under vacuum.
o Wash the cake with cold water (3 x 20 mL) to remove pyridinium salts.

o Recrystallize from ethanol/water if higher purity (>98%) is required.

Applications in Drug Development

This molecule serves as a versatile "linchpin" in medicinal chemistry due to its three distinct
reactive sites.

Palladium-Catalyzed Cross-Coupling

The C-Br bond at the ortho position is sterically accessible for Suzuki-Miyaura or Buchwald-
Hartwig couplings. This allows for the introduction of biaryl systems or heterocycles, a common
motif in kinase inhibitors.

» Application: Synthesis of substituted indoles or isoquinolines via intramolecular cyclization
post-coupling.

Michael Acceptor Design
The a,B-unsaturated carbonyl (enone) system is a classic Michael acceptor.

e Mechanism:[1] Covalent inhibition of enzymes containing a nucleophilic cysteine in the active
site.

e Relevance: Used in designing covalent inhibitors for targets like BTK or EGFR, where the
cinnamic acid backbone positions the warhead.
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Bioisosteric Replacement

The fluorine atom at C4 mimics hydrogen sterically but alters the electronic properties (pKa
modulation) and metabolic stability (blocking P450 oxidation at the para position).

Handling & Safety (SDS Summary)

Signal Word: Warning

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.
STOT.SE H335 May cause respiratory

irritation.

Precautionary Measures:

o Wear nitrile gloves and safety goggles.

¢ Avoid inhalation of dust; use a dust mask if handling large quantities.

» Store in a cool, dry place away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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